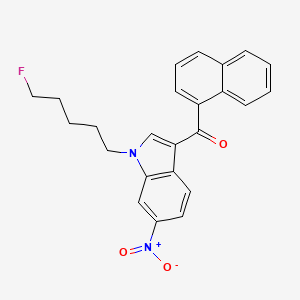

(1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole)

Description

(1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole) is a synthetic indole-derived compound characterized by:

- A 5-fluoropentyl chain at the indole nitrogen (position 1),

- A naphthalen-1-oyl (1-naphthoyl) group at position 3 of the indole core,

- A nitro (-NO₂) substituent at position 5.

This compound belongs to the synthetic cannabinoid receptor agonist (SCRA) class, designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by binding to cannabinoid receptors (CB1 and CB2).

Properties

IUPAC Name |

[1-(5-fluoropentyl)-6-nitroindol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c25-13-4-1-5-14-26-16-22(20-12-11-18(27(29)30)15-23(20)26)24(28)21-10-6-8-17-7-2-3-9-19(17)21/h2-3,6-12,15-16H,1,4-5,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGVQORPSNNMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)[N+](=O)[O-])CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187159 | |

| Record name | AM-1235 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335161-27-8 | |

| Record name | [1-(5-Fluoropentyl)-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-1235 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-1235 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-1235 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HV9AH611M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

AM-1235, also known as 1-(5-fluoropentyl)-6-nitroindol-3-yl-naphthalen-1-ylmethanone, is a potent and reasonably selective agonist for the cannabinoid receptor CB1. The CB1 receptor is primarily located in the brain and is involved in various physiological processes, including mood regulation, pain sensation, and appetite.

Mode of Action

AM-1235 binds to the CB1 receptor with a Ki of 1.5 nM, compared to 20.4 nM at the CB2 receptor. The 6-nitro substitution on the indole ring reduces affinity for both CB1 and CB2 relative to the unsubstituted parent compound AM-2201. Cb2 affinity is reduced much more, resulting in a cb1 selectivity of around 13 times. This interaction with the CB1 receptor triggers a series of intracellular events, leading to the physiological effects associated with cannabinoids.

Biochemical Pathways

The primary biochemical pathway affected by AM-1235 is the endocannabinoid system (ECS). The ECS plays a pivotal role in regulating numerous biological functions, spanning neurodevelopment, cognition, mood, sleep, appetite, and reward. By acting as an agonist at the CB1 receptor, AM-1235 modulates the signaling within this system, influencing these physiological processes.

Pharmacokinetics

The pharmacokinetic data of JWH-018 are generally applicable to AM-1235. AM-1235 metabolism differs only slightly from that of JWH-018. AM-1235 N-dealkylation produces fluoropentane instead of pentane (or plain alkanes in general). It has been speculated that the fluoropentane might function as an alkylating agent or is further metabolized into toxic fluoroacetic acid.

Result of Action

The molecular and cellular effects of AM-1235’s action are primarily due to its interaction with the CB1 receptor. As a potent CB1 agonist, AM-1235 can modulate neurotransmitter release in the brain, affecting various physiological processes such as mood, pain sensation, and appetite.

Biological Activity

(1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole) is a synthetic cannabinoid that has garnered attention due to its potential biological activities, particularly in relation to cannabinoid receptors. This compound belongs to a class of substances known for their psychoactive effects, which mimic the action of naturally occurring cannabinoids such as THC. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C22H24FNO

- Molecular Weight : 337.4305 g/mol

- IUPAC Name : 1-(5-fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole

(1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole) primarily acts as a cannabinoid receptor agonist, specifically targeting the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a significant role in various physiological processes including mood regulation, pain sensation, and appetite control.

1. Receptor Binding Affinity

Research indicates that this compound exhibits high binding affinity for cannabinoid receptors. The potency of (1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole) is comparable to that of other synthetic cannabinoids, suggesting a strong interaction with these receptors.

2. Cell Viability and Proliferation

A study examining the effects of related compounds on human brain microvascular endothelial cells (HBMECs) showed that synthetic cannabinoids can enhance cell viability and proliferation. Although specific data on (1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole) is limited, analogs such as 5-fluoro ABICA demonstrated significant increases in metabolic activity at concentrations ranging from 0.01 μM to 1 μM . This suggests potential similar effects for (1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole).

3. Angiogenesis Potential

The ability of synthetic cannabinoids to influence angiogenic processes has been noted in various studies. For instance, 5-fluoro ABICA was found to stimulate angiogenesis in HBMECs by upregulating pro-angiogenic factors such as VEGF, ANG-1, and ANG-2 . This raises the possibility that (1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole) may also exert similar effects, contributing to vascular health or potentially aiding in wound healing processes.

Case Study: Effects on Endothelial Cells

A significant investigation into the effects of synthetic cannabinoids on endothelial cells highlighted their role in promoting cellular migration and tube formation—key aspects of angiogenesis. In this study, treatment with various concentrations of a related compound resulted in enhanced cell metabolism and increased expression of angiogenic markers .

| Concentration (μM) | Cell Viability (MTT Assay) | VEGF Expression (RT-PCR) |

|---|---|---|

| 0.0001 | Control | Control |

| 0.001 | Increased | Increased |

| 0.01 | Significantly Increased | Significantly Increased |

| 0.1 | Markedly Increased | Markedly Increased |

| 1 | Highest Increase | Highest Increase |

Safety and Regulatory Status

Due to its classification as a synthetic cannabinoid, (1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole) falls under various controlled substances regulations globally. Its potential for abuse and adverse health effects necessitates careful monitoring and regulation .

Scientific Research Applications

Pharmacological Properties

1. Cannabinoid Receptor Agonism

AM-1235 exhibits significant agonistic activity at the CB1 receptor, with a binding affinity (K_i) of approximately 1.5 nM, which is substantially higher than its affinity for the CB2 receptor (20.4 nM), indicating a selectivity ratio of about 13:1 in favor of CB1 . This selective interaction suggests its potential utility in treating conditions that may benefit from modulation of the endocannabinoid system.

2. Therapeutic Potential

Given its structural characteristics, AM-1235 may serve as a lead compound for developing new therapeutic agents aimed at treating various disorders, including:

- Neurodegenerative Diseases : Due to its action on CB1 receptors, it could potentially ameliorate symptoms associated with neurodegenerative conditions.

- Inflammatory Disorders : Its anti-inflammatory properties could be harnessed in treating chronic inflammatory diseases.

- Pain Management : The analgesic properties of cannabinoids make AM-1235 a candidate for pain relief therapies.

Synthetic Pathways

The synthesis of AM-1235 typically involves multi-step organic synthesis techniques. A general synthetic route includes:

- Formation of the indole core.

- Introduction of the naphthalenoyl moiety.

- Addition of the fluorinated alkyl chain and nitro group.

Each step requires optimization to ensure high yields and purity.

Binding Affinity Studies

Research involving AM-1235 often focuses on its binding affinity to cannabinoid receptors using techniques such as:

- Molecular Docking Simulations : To predict how AM-1235 interacts with CB1 and CB2 receptors at the molecular level.

- In Vitro Binding Assays : To quantify binding affinities and assess competitive inhibition against known ligands.

Case Studies

Several studies have explored the pharmacological effects of AM-1235:

- Antitumor Activity : Research has indicated potential anticancer properties, with studies showing that compounds similar to AM-1235 exhibit significant growth inhibition in various cancer cell lines .

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| Neuroblastoma | 0.5–1.2 | |

| Acute Lymphoblastic Leukemia | 0.3 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

The table below highlights key structural differences and regulatory statuses of analogous compounds:

Key Observations :

- Nitro Group Impact: The 6-nitro substituent in the target compound may enhance lipophilicity and receptor binding kinetics compared to AM-2201, though specific affinity data are unavailable. Nitro groups are known to influence metabolic pathways (e.g., resistance to cytochrome P450 oxidation) .

- Backbone Variations : SCRAs like SGT-25 and 5F-CUMYL-PEGACLONE use indazole or pyridoindole cores instead of indole, altering receptor selectivity and potency .

Pharmacological and Legal Considerations

- Receptor Activity : Fluorinated alkyl chains (e.g., 5-fluoropentyl) are common in SCRAs for optimizing CB1/CB2 binding. The target compound’s nitro group may further modulate efficacy, but empirical studies are lacking.

- Metabolism : Nitro groups can form reactive metabolites (e.g., nitroso intermediates), raising toxicological concerns absent in AM-2201 or MAM-2201 .

- Regulatory Status : While AM-2201, AM-694, and others are explicitly controlled in multiple jurisdictions (e.g., Australia’s Medicines and Poisons Regulations 2016 and the UK’s Misuse of Drugs Act), the target compound’s 6-nitro substitution may place it in a legal gray area as an analog under generic legislation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.